3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity profiling

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8) features a unique 1-methyl-3-hydroxymethyl substitution conferring a distinct MAO inhibition profile: weak MAO-B (IC50=17,000 nM) with negligible MAO-A activity (IC50>100,000 nM). The >5.9-fold selectivity window makes it a benchmark reference for distinguishing MAO-B-selective hits from pan-MAO inhibitors in HTS. The 3-hydroxymethyl group serves as a synthetic handle for oxidation/esterification to build focused libraries. Offered at ≥95% purity, it ensures reproducible SAR and medicinal chemistry workflows.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 114561-15-8
Cat. No. B180386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
CAS114561-15-8
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C(C1=O)CO
InChIInChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3
InChIKeyRZVICXIGFUNOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8): Quinolinone Scaffold for Monoamine Oxidase Profiling and Medicinal Chemistry


3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8) is a quinolin-2(1H)-one derivative bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 1-position . This scaffold is utilized in medicinal chemistry research for synthesizing more complex quinoline derivatives and as a versatile building block for small molecule screening libraries . The compound has documented monoamine oxidase (MAO) inhibitory activity with differential selectivity between MAO-A and MAO-B isoforms [1]. Its availability from multiple chemical suppliers with purities typically ≥95% supports its utility as a research tool in academic and industrial settings .

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8): Why Unsubstituted or Differently Substituted Quinolinones Cannot Be Substituted for Target Profiling


Quinolin-2(1H)-one derivatives exhibit widely divergent monoamine oxidase (MAO) inhibitory profiles depending on substitution pattern. While certain 3,4-dihydro-2(1H)-quinolinones display nanomolar potency and high selectivity for MAO-B [1], and methylquinolines such as 6-methylquinoline inhibit MAO-A with Ki = 23.4 μM [2], the target compound 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one demonstrates a distinct profile: weak MAO-B inhibition (IC50 = 17,000 nM) and negligible MAO-A activity (IC50 > 100,000 nM) [3]. This specific combination of 1-methyl and 3-hydroxymethyl substituents produces a MAO inhibition signature that differs fundamentally from close structural analogs. Generic substitution with unsubstituted quinolin-2-one or alternative methyl/hydroxy positional isomers would yield non-overlapping activity profiles and invalidate structure-activity relationship (SAR) conclusions in MAO-related investigations.

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8): Quantified Isoform Selectivity Profile for MAO-A vs MAO-B


MAO-B vs MAO-A Isoform Selectivity: Quantified Differential Inhibition of 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one

The target compound exhibits a defined selectivity window between MAO-B and MAO-A isoforms. Against human MAO-B expressed in insect cell membranes, 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one demonstrates an IC50 of 17,000 nM [1]. In contrast, under identical assay conditions using human MAO-A, the compound shows negligible inhibition with IC50 > 100,000 nM [2]. This represents a selectivity ratio of >5.9-fold favoring MAO-B over MAO-A.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity profiling

MAO-B Inhibitory Potency of 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one Relative to Optimized Quinolinone MAO-B Inhibitors

The MAO-B IC50 of 17,000 nM (17 μM) for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one places it in the low-micromolar potency range [1]. For context, optimized 3,4-dihydro-2(1H)-quinolinone derivatives such as 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone achieve nanomolar MAO-B inhibition with IC50 = 2.9 nM [2]. This 5,862-fold difference in potency establishes the target compound as a relatively weak MAO-B inhibitor suitable as a baseline reference or negative control rather than a potent lead candidate.

Monoamine oxidase B Structure-activity relationship Quinolinone pharmacophore

Comparative MAO-A Inhibition: 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one vs 6-Methylquinoline

In contrast to methylquinolines that inhibit MAO-A with micromolar potency, 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one shows negligible MAO-A inhibition (IC50 > 100,000 nM) [1]. For comparison, 6-methylquinoline (6-MQ) inhibits MAO-A competitively with Ki = 23.4 ± 1.8 μM in human brain synaptosomal mitochondria [2]. The presence of the 3-hydroxymethyl substituent and the quinolin-2-one core (vs. quinoline) abolishes MAO-A inhibitory activity while retaining weak MAO-B activity.

Monoamine oxidase A Methylquinoline SAR Neurotransmitter metabolism

Research and Industrial Application Scenarios for 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8) Based on Quantified Differentiation


Isoform Selectivity Control in MAO-B vs MAO-A Profiling Assays

Use 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one as a weak MAO-B inhibitor (IC50 = 17,000 nM) with negligible MAO-A activity (IC50 > 100,000 nM) to establish selectivity thresholds in high-throughput screening campaigns. The >5.9-fold selectivity window provides a benchmark for distinguishing MAO-B-selective hits from pan-MAO inhibitors [1]. This application is supported by direct head-to-head isoform comparison data from identical assay conditions.

Negative Control for Potent Quinolinone-Derived MAO-B Inhibitors

Deploy 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one as a low-potency reference compound (IC50 = 17,000 nM) when evaluating optimized quinolinone MAO-B inhibitors that achieve nanomolar potency (e.g., IC50 = 2.9 nM for 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) [2]. The 5,862-fold potency differential enables clear discrimination between active and inactive structural modifications in SAR studies.

Quinolinone Scaffold Reference for MAO-A-Negative SAR Studies

Employ 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one as a reference compound demonstrating that 1-methyl-3-hydroxymethyl substitution on the quinolin-2-one core abolishes MAO-A inhibitory activity (IC50 > 100,000 nM) [3]. This contrasts with methylquinolines such as 6-methylquinoline (Ki = 23.4 μM vs MAO-A) and guides medicinal chemists seeking to design MAO-A-inactive quinolinone derivatives for target deconvolution studies.

Building Block for Diversified Quinolinone Library Synthesis

Utilize the 3-hydroxymethyl group as a synthetic handle for further derivatization, including oxidation to carboxylic acid or esterification, to generate focused libraries of quinolin-2(1H)-one analogs for MAO or related enzyme screening . The commercial availability at ≥95% purity supports reproducible synthetic workflows in academic and industrial medicinal chemistry laboratories.

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